molecular formula C6H7ClN2O3S B1265960 Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- CAS No. 41606-65-9

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-

Cat. No.: B1265960
CAS No.: 41606-65-9
M. Wt: 222.65 g/mol
InChI Key: WUDOEWHXJCBYJH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- is a useful research compound. Its molecular formula is C6H7ClN2O3S and its molecular weight is 222.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cancer cells. The compound interacts with CA IX by binding to its active site, thereby inhibiting its activity. This interaction is highly selective, as Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, shows a higher affinity for CA IX compared to other isoforms like CA II . Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its biochemical significance .

Cellular Effects

The effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound inhibits cell proliferation and induces apoptosis . This is achieved through the inhibition of CA IX, leading to a disruption in pH regulation and subsequent cell death. Furthermore, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and disrupting the pH regulation within cancer cells . This inhibition leads to a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways. The selective inhibition of CA IX by Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against CA IX for extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis .

Dosage Effects in Animal Models

The effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits CA IX activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on normal cell function and overall health of the animal . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is involved in various metabolic pathways, primarily through its interaction with CA IX. The inhibition of CA IX by this compound affects the metabolic flux within cancer cells, leading to alterations in metabolite levels and disruption of anaerobic glycolysis . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, particularly cancer cells overexpressing CA IX . The distribution of the compound within tissues is influenced by its affinity for CA IX and other biomolecules, affecting its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is critical for its activity and function. The compound is directed to specific compartments within the cell, including the cytoplasm and nucleus, where it exerts its inhibitory effects on CA IX . Post-translational modifications and targeting signals play a role in the localization of the compound, ensuring its effective interaction with target biomolecules and subsequent biochemical effects .

Properties

IUPAC Name

4-amino-2-chloro-5-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDOEWHXJCBYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068330
Record name Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
Source EPA DSSTox
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Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41606-65-9
Record name 4-Amino-2-chloro-5-hydroxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41606-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
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Record name Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
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Record name 4-amino-2-chloro-5-hydroxybenzenesulphonamide
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Record name 4-Amino-2-chloro-5-hydroxybenzenesulfonamide
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